molecular formula C12H9BrN4O3 B3407074 N'-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide CAS No. 477515-16-5

N'-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

Cat. No. B3407074
CAS RN: 477515-16-5
M. Wt: 337.13
InChI Key: GNCWWPJNYSIOLA-MKMNVTDBSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . These compounds typically have a planar structure due to the conjugation of the double bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound “N’-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide” and its dioxomolybdenum(VI) complex have been synthesized and characterized, showing high catalytic property and selectivity in the epoxidation of cyclohexene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “N-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-HYDROXYANILINE” has a molecular weight of 292.13 g/mol and has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Diorganotin (IV) Complexes

N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been used in the synthesis of a new diorganotin (IV) complex . The complex was characterized by elemental analysis, and FT-IR and NMR spectroscopies. The molecular structure was confirmed by single-crystal X-ray diffraction analysis .

Structural Aspects

The ligand N’-(5-bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide coordinates to the metal center in enolate form via the phenolic O, imino N, and enolic O atoms . The central tin atom is in distorted trigonal bipyramidal geometry with two oxygen atoms of the ligand in axial positions, while the imino nitrogen atom of the ligand and two methyl groups on tin occupy the equatorial sites .

Applications in Fungicides, Bacteriocides, and Anti-inflammatory Agents

Tin (IV) complexes containing N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide are worthy of mention for their excellent activities as fungicides, bacteriocides, and anti-inflammatory agents .

Anti-tumor Activities

A number of diorganotin halides and pseudohalides containing N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide have displayed modest antitumor activity in vitro and in vivo . These di and tri-organotin (IV) complexes show important anti-tumor activities combined with low toxicity due to their abilities to form complexes with biologically important compounds like DNA .

Corrosion Inhibition

N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been studied as an inhibitor of X70 carbon steel corrosion in aggressive 1 M HCl environment . The inhibition efficiency was found to increase with increase in concentration but decreased with rise in temperature .

Quantum Chemical Calculations

Quantum chemical calculations were used to study the reactivity of N’-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide . The results complimented well with the experimental data .

Mechanism of Action

The mechanism of action for these types of compounds is not well understood and would likely depend on the specific application. For example, in the case of the dioxomolybdenum(VI) complex mentioned earlier, it acts as a catalyst in the epoxidation of cyclohexene .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the dioxomolybdenum(VI) complex of a similar compound showed promising catalytic properties, suggesting potential applications in catalysis .

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O3/c13-8-1-3-10(18)7(5-8)6-14-17-12(20)9-2-4-11(19)16-15-9/h1-6,18H,(H,16,19)(H,17,20)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCWWPJNYSIOLA-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=NNC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=NNC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5-Bromo-2-hydroxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
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